molecular formula C13H14N2O2S B13507764 Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B13507764
M. Wt: 262.33 g/mol
InChI Key: NYSNAKKGLDBMAD-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a central thiazole ring substituted at position 2 with a 4-methylphenylamino group and at position 5 with an ethyl ester. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse pharmacological activities, including antidiabetic, antimicrobial, and anticancer properties. This compound serves as a scaffold for medicinal chemistry optimization, with modifications to its substituents often explored to enhance potency or selectivity .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

ethyl 2-(4-methylanilino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-8-14-13(18-11)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15)

InChI Key

NYSNAKKGLDBMAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Route and Reaction Conditions

A well-documented and industrially viable preparation method for ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of thiocarbamide (thiourea) with ethyl 2-chloroacetoacetate in an ethanol/ethyl acetate solvent system, catalyzed by sodium carbonate. The process includes:

  • Dissolving thiocarbamide and sodium carbonate in ethanol containing 10–35% ethyl acetate.
  • Heating the solution to 40–55 °C.
  • Dropwise addition of ethyl 2-chloroacetoacetate over 20–30 minutes.
  • Subsequent heating to 60–70 °C for 5–5.5 hours to complete the cyclization.
  • Removal of most solvent by distillation.
  • Cooling, filtration, and pH adjustment to 9–10 using caustic soda.
  • Final filtration and vacuum drying to yield the product.

Reaction Parameters and Optimization

Parameter Range / Value Notes
Solvent composition Ethanol with 10–35% ethyl acetate Optimal ethyl acetate concentration 20–25% preferred
Thiocarbamide amount 30.4 g per 200 mL solvent Stoichiometric for reaction
Sodium carbonate amount 0.3–3.3 g Weight ratio to ethyl 2-chloroacetoacetate 0.01–0.1
Temperature (addition) 40–55 °C Preferred 43–45 °C
Temperature (reaction hold) 60–70 °C Preferred 64–66 °C
Reaction time 5–5.5 hours Efficient compared to prior art (>10 h)
pH adjustment 9–10 Using 30% liquid caustic soda
Yield >98% High purity product with melting point 172–173 °C

Advantages of This Method

  • Shortened reaction time compared to traditional reflux methods (5 hours vs. 10+ hours).
  • Lower reaction temperature reduces energy consumption.
  • High product yield (>98%) with consistent melting point indicating purity.
  • Scalable for industrial production.

Representative Experimental Data

Embodiment Ethyl Acetate % Sodium Carbonate (g) Reaction Temp (°C) Reaction Time (h) Yield (%) Melting Point (°C)
1 20% 0.5 45 (add), 70 (hold) 5 98.12 172–173
2 10% 0.5 45 (add), 65 (hold) 5 98.12 172–173
3 35% 3.3 45 (add), 70 (hold) 5.5 98.39 172–173

Introduction of the 4-Methylphenylamino Group

While the above method prepares ethyl 2-amino-4-methylthiazole-5-carboxylate, the target compound ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate requires substitution of the amino group with a 4-methylphenyl moiety.

Typical Amination Procedure

  • The amino group at the 2-position can be reacted with 4-methylphenyl halides or activated derivatives under nucleophilic aromatic substitution or coupling conditions.
  • Catalysts such as palladium complexes or copper salts may be employed depending on the substrate reactivity.
  • Solvents like dimethylformamide or dimethyl sulfoxide are common.
  • Reaction temperatures vary from ambient to reflux conditions depending on the reagents.

Literature and Patent Insights

Although direct preparation methods specifically for this compound are less frequently detailed in open literature, analogous amination strategies are standard in heterocyclic chemistry and can be adapted.

Comparative Analysis of Preparation Methods

Aspect Traditional Reflux Method Optimized Ethanol/Ethyl Acetate Method (Patent CN103664819A)
Reaction Time >10 hours 5–5.5 hours
Reaction Temperature High (reflux, ~78 °C ethanol) Moderate (40–70 °C)
Yield Moderate to high (~90%) High (>98%)
Energy Consumption High Reduced
Scalability Limited due to long reaction time Suitable for industrial scale
Purity (Melting Point) Variable Consistent (172–173 °C)

Summary of Research Findings

  • The preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate via reaction of thiocarbamide and ethyl 2-chloroacetoacetate in ethanol/ethyl acetate with sodium carbonate is a robust, high-yielding method.
  • Optimizing solvent composition and reaction temperatures significantly reduces reaction time and energy use.
  • The intermediate thus prepared serves as a precursor for further functionalization to install the 4-methylphenylamino group.
  • The method is supported by patent literature (CN103664819A) and aligns with best practices in heterocyclic synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate can be compared to related thiazole derivatives based on substituent variations, synthetic routes, and biological activities. Key analogues are summarized below:

Substituent Effects on the Amino Group

Compound Name Substituent at Position 2 Key Differences & Implications Biological Activity (If Reported)
This compound (Target) 4-Methylphenylamino Baseline structure; balanced lipophilicity and steric bulk. Not explicitly reported in evidence.
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino (acid form) Chlorine atom increases electronegativity; carboxylic acid enhances solubility but reduces bioavailability. Antidiabetic activity in STZ-induced NIDDM rats .
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate Acetamido Smaller substituent; acetyl group may reduce steric hindrance, altering target binding. Intermediate in synthesis pathways .
Ethyl 2-[(3-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino Electron-withdrawing nitro group may enhance reactivity but reduce metabolic stability. No direct activity reported .
Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate Butylamino Aliphatic chain increases lipophilicity, potentially improving CNS penetration. Purity data noted; activity unspecified .

Terminal Group Variations

Compound Name Terminal Group at Position 5 Key Differences & Implications
This compound (Target) Ethyl ester Ester group acts as a prodrug motif, hydrolyzable to carboxylic acid in vivo.
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) Carboxylic acid Increased polarity may limit membrane permeability but enhance solubility for IV administration .
Ethyl 4-methyl-2-[(4-pyridinyl)thiazole-5-carboxylate Ethyl ester (with 4-pyridinyl substituent) Pyridinyl group introduces basicity, potentially improving interaction with charged targets .

Ring Saturation and Conformational Flexibility

Compound Name Ring Structure Key Differences & Implications
This compound (Target) Fully aromatic thiazole Planar structure favors π-π stacking with aromatic residues in enzymes or receptors.
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate 2,3-Dihydrothiazole (partially saturated) Saturated bond introduces conformational flexibility, potentially altering binding kinetics .
Ethyl 2-(4-methylphenyl)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate 4-Oxo-4,5-dihydrothiazole Ketone group increases polarity; partial saturation may reduce aromatic interactions .

Positional Isomerism and Steric Effects

Compound Name Substituent Position Key Differences & Implications
This compound (Target) 4-Methyl on phenyl ring (para) Para-substitution minimizes steric hindrance, optimizing target binding.
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-Methyl on phenyl ring (ortho) + CF₃ Ortho-substitution increases steric bulk; CF₃ enhances metabolic stability .

Biological Activity

Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring, an ethyl ester group, and an amino substitution, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N2O2S. The thiazole moiety is known for its role in various biological activities due to the presence of sulfur and nitrogen in its structure.

Structural Features

FeatureDescription
Thiazole Ring A five-membered ring containing sulfur and nitrogen, crucial for biological activity.
Ethyl Ester Group Enhances solubility and bioavailability.
Amino Group Facilitates interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antitumor Activity

The compound has been evaluated for its anticancer potential across different cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 10 µM to 30 µM, indicating potent cytotoxic effects.

Case Study: Interaction with Cancer Cells

In a study assessing the cytotoxicity of this compound on A549 cells, it was found that the compound induced apoptosis through the activation of caspase pathways. Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell proliferation and survival.

The proposed mechanism of action includes:

  • Binding to Enzymes : The thiazole ring interacts with enzymes involved in metabolic pathways.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels, leading to cellular damage.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylateSimilar thiazole structureAntitumor activity
Methyl 2-amino-1,3-thiazole-5-carboxylateLacks ethyl groupAntimicrobial properties
Methyl 2-chloro-1,3-thiazole-5-carboxylateContains chlorine substituentAntifungal activity

This comparison highlights how specific substitutions influence the biological activity of thiazole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step routes involving condensation of substituted thiazole precursors with 4-methylphenyl isocyanate or amine derivatives. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones or esters under basic conditions.
  • Amino group introduction : Nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt) to attach the 4-methylphenylamino moiety.
  • Esterification : Ethyl esterification of the carboxylic acid precursor.
    Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (40–80°C), and catalysts (e.g., triethylamine) to improve yield and purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation requires:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for the 4-methylphenyl group) .
  • X-ray crystallography : Single-crystal diffraction to resolve bond angles and confirm thiazole ring planarity. SHELX software is widely used for refinement .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 307.08) .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound, and how are these interactions studied?

  • Methodological Answer :

  • Target identification : Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Experimental validation uses:
  • Enzyme inhibition assays : Measure IC50_{50} values via spectrophotometry (e.g., COX-2 inhibition at 10–50 μM) .
  • Cellular assays : Cytotoxicity testing (MTT assay) on cancer cell lines (e.g., IC50_{50} of 15 μM in prostate cancer cells) .
  • Mechanistic studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or ROS detection via fluorescence probes .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:

SubstituentActivity TrendKey Finding
4-Methylphenyl High antitumor activityEnhances lipophilicity and target binding
Fluorophenyl Reduced cytotoxicityElectron-withdrawing groups alter metabolic stability
Trifluoromethyl Improved enzyme inhibitionIncreases electronegativity and steric effects
SAR optimization involves iterative synthesis, followed by in vitro/in vivo profiling .

Q. What analytical techniques are critical for detecting impurities or degradation products in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Quantifies impurities (e.g., ethyl ester hydrolysis products) with reverse-phase C18 columns and gradient elution .
  • TLC monitoring : Uses silica gel plates and UV visualization to track reaction intermediates .
  • Stability studies : Accelerated degradation under heat/light to identify labile functional groups (e.g., ester bond hydrolysis) .

Data Interpretation & Advanced Methodologies

Q. How can computational modeling guide the rational design of this compound derivatives?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Predict binding stability with targets (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
  • ADMET prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., bioavailability score > 0.55) .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardize protocols : Use identical cell lines (e.g., MCF-7 breast cancer cells) and assay conditions (e.g., 48-hour incubation) .
  • Control for batch variability : Validate compound purity (>95% by HPLC) and solvent effects (e.g., DMSO concentration ≤1%) .
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., serum content in media) .

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